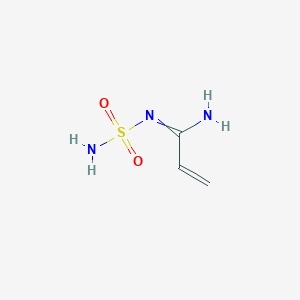

2-Propenimidamide, N-(aminosulfonyl)-

Description

Contextualization of Sulfonamide and Imidamide Scaffolds in Drug Discovery

The sulfonamide functional group (R-SO₂NR₂') is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. nih.gov Since the discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide scaffold has been successfully incorporated into drugs with diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. citedrive.comnih.gov This versatility stems from the sulfonamide group's ability to act as a stable, non-hydrolyzable mimic of other functional groups and to participate in crucial hydrogen bonding interactions with biological targets. ajchem-b.com Its derivatives have been developed as carbonic anhydrase inhibitors, protease inhibitors, and modulators of the JAK/STAT pathway, highlighting its broad therapeutic potential. citedrive.com

The N-acylsulfonamide moiety (R-SO₂-NH-CO-R'), a close relative of the group found in 2-Propenimidamide, N-(aminosulfonyl)-, is often used in medicinal chemistry as a bioisostere for carboxylic acids. nih.govx-mol.com This substitution can lead to improved pharmacological properties, as the N-acylsulfonamide group has a similar pKa to carboxylic acids but offers different structural and electronic features. tandfonline.com This has led to the development of a number of N-acylsulfonamide-containing drugs for various indications. nih.gov

The imidamide scaffold, also known as an amidine, is less prevalent in marketed drugs but holds significant potential in drug design. nih.gov Imidamides are characterized by the R-C(=NR')NR₂'' functional group and are known to be basic, allowing them to form strong interactions with acidic residues in protein binding sites. This has been exploited in the design of inhibitors for enzymes such as nitric oxide synthase. nih.gov The incorporation of an imidamide can influence a molecule's physicochemical properties, including its solubility and ability to cross cell membranes.

The combination of these two scaffolds in 2-Propenimidamide, N-(aminosulfonyl)- creates a molecule with a unique set of properties. The acidic sulfonamide portion is paired with the basic imidamide group, potentially leading to interesting intramolecular interactions and a distinct pharmacological profile.

| Scaffold | Key Features in Medicinal Chemistry | Examples of Therapeutic Areas |

| Sulfonamide | Bioisostere for other functional groups, hydrogen bonding capabilities, chemical stability. | Antibacterial, antiviral, anti-inflammatory, anticancer, diuretics. citedrive.comajchem-b.com |

| Imidamide | Basic nature, ability to form strong interactions with acidic residues. | Enzyme inhibition (e.g., nitric oxide synthase). nih.gov |

Historical Perspectives on Related Chemical Entities

The history of sulfonamide-containing drugs is a landmark in the history of medicine. The journey began in the 1930s with the discovery that the red dye Prontosil was effective against bacterial infections in mice. huvepharma.com It was later found that Prontosil was a prodrug, being metabolized in the body to the active compound sulfanilamide. openaccesspub.org This discovery ushered in the era of antibacterial chemotherapy and saved countless lives before the widespread availability of penicillin. huvepharma.comwikipedia.org The initial "sulfa craze" led to the development of numerous sulfonamide derivatives, and also highlighted the need for drug safety regulations, culminating in the United States' Federal Food, Drug, and Cosmetic Act of 1938. huvepharma.com

Over the decades, the applications of sulfonamides expanded beyond antibacterial agents. In the 1940s and 1950s, research into sulfonamide derivatives led to the development of sulfonylureas, a class of drugs used to treat type 2 diabetes by stimulating insulin (B600854) release. openaccesspub.org This demonstrated that subtle structural modifications to the sulfonamide scaffold could lead to entirely different pharmacological activities. Subsequently, thiazide diuretics, which are also based on the sulfonamide structure, were developed as important treatments for hypertension and edema. wikipedia.org

The development of imidamide-containing compounds has been more recent and less centralized. The amidine group is found in some naturally occurring compounds and has been incorporated into various synthetic molecules with biological activity. Research has focused on their potential as enzyme inhibitors, with a particular interest in their ability to mimic the binding of arginine, an amino acid with a similar guanidinium (B1211019) group.

The conceptual linkage of these two historical streams of research provides a basis for the design of hybrid molecules like 2-Propenimidamide, N-(aminosulfonyl)-. The rich history of sulfonamides provides a strong foundation for its use as a privileged scaffold, while the unique properties of the imidamide group offer opportunities for novel biological interactions.

| Compound Class | Decade of Discovery | Initial Therapeutic Application |

| Sulfonamide (Prontosil) | 1930s | Antibacterial. researchgate.net |

| Sulfonylureas | 1940s-1950s | Antidiabetic. openaccesspub.org |

| Thiazide Diuretics | 1950s | Antihypertensive, diuretic. wikipedia.org |

Rationale for Investigating 2-Propenimidamide, N-(aminosulfonyl)- as a Research Target

The investigation of 2-Propenimidamide, N-(aminosulfonyl)- as a research target is driven by several key principles in medicinal chemistry. The primary rationale lies in the potential for synergistic or novel biological activities arising from the combination of the sulfonamide and imidamide scaffolds within a single molecule.

One of the key features of the parent structure is the N-acylsulfonamide-like moiety, which can act as a bioisostere of a carboxylic acid. nih.gov This bioisosteric replacement can be a valuable strategy for improving a compound's pharmacokinetic or pharmacodynamic properties. The acidity of the N-H proton in the N-(aminosulfonyl) group is expected to be similar to that of a carboxylic acid, allowing it to engage in similar interactions with biological targets. tandfonline.com However, the different steric and electronic profile of the N-(aminosulfonyl)imidamide group compared to a carboxylic acid could lead to altered binding affinity or selectivity.

The presence of the propenimidamide portion of the molecule introduces a reactive center. The α,β-unsaturated system can act as a Michael acceptor, allowing for potential covalent interactions with nucleophilic residues, such as cysteine, in protein binding sites. This covalent modification can lead to irreversible inhibition of the target protein, which can be a desirable feature for certain therapeutic applications.

Furthermore, the imidamide group itself can participate in specific interactions with biological targets. Its basic character allows for the formation of salt bridges with acidic amino acid residues like aspartate or glutamate. This can contribute significantly to the binding affinity and selectivity of the compound.

Properties

IUPAC Name |

N'-sulfamoylprop-2-enimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2S/c1-2-3(4)6-9(5,7)8/h2H,1H2,(H2,4,6)(H2,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWMJKWFABWEAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=NS(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70706547 | |

| Record name | N'-Sulfamoylprop-2-enimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95853-46-6 | |

| Record name | N'-Sulfamoylprop-2-enimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Chemical Modifications

Established Synthetic Pathways for N-(aminosulfonyl)imidamides

The synthesis of N-acylsulfonamides and N-sulfonyl amidines provides a foundational framework for understanding potential routes to N-(aminosulfonyl)imidamides. A common approach to N-acylsulfonamides involves the acylation of a parent sulfonamide. nih.gov However, the low reactivity of the sulfonamide nitrogen often necessitates harsh reaction conditions or the use of activating agents. nih.gov

Several methods have been developed to overcome this challenge:

Reaction with Acid Chlorides or Anhydrides: This is a traditional method, often carried out in the presence of a base like triethylamine (B128534) or pyridine. nih.gov

Coupling with Carboxylic Acids: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-carbonyldiimidazole can facilitate the direct coupling of sulfonamides with carboxylic acids. nih.gov

Use of N-Acylbenzotriazoles: This method provides a convenient route to N-acylsulfonamides from sulfonamides in the presence of sodium hydride, and is advantageous when the corresponding acid chlorides are unstable or difficult to prepare. researchgate.net

One-Pot Synthesis using Cyanuric Chloride: A highly efficient, one-pot synthesis of N-acylsulfonamides from carboxylic acids and sulfonamides can be achieved at room temperature using cyanuric chloride in the presence of triethylamine and alumina. nih.gov

The synthesis of N-sulfonyl amidines, another closely related class of compounds, offers further insight. Established methods include:

The reaction of thioamides with sulfonyl azides. nih.gov

The condensation of sulfonamides with formamide (B127407) derivatives. mdpi.com

A metal-free, one-pot procedure involving the direct reaction of sulfonamides with secondary amines. acs.org

A patent describes the preparation of N-sulfamyl-propionamidine derivatives by reacting 3-substituted-propionitriles with an oxonium hydrochloride in the presence of sulfamide. google.comgoogle.com This method could potentially be adapted for the synthesis of unsaturated analogs.

Table 1: Comparison of Established Synthetic Pathways for N-Acylsulfonamides

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acylation with Acid Chlorides/Anhydrides | Sulfonamide, Acid Chloride/Anhydride (B1165640), Base | Varies, often requires heating | Readily available starting materials | Can require harsh conditions |

| Coupling with Carboxylic Acids | Sulfonamide, Carboxylic Acid, Coupling Agent (e.g., DCC) | Mild | Direct coupling | Formation of by-products |

| N-Acylbenzotriazoles | Sulfonamide, N-Acylbenzotriazole, NaH | Mild, room temperature | Good for sensitive substrates | Requires pre-synthesis of N-acylbenzotriazole |

| Cyanuric Chloride Method | Sulfonamide, Carboxylic Acid, Cyanuric Chloride, Et3N, Alumina | Room temperature | High efficiency, mild conditions, one-pot | --- |

Novel Methodologies for 2-Propenimidamide, N-(aminosulfonyl)- Synthesis

While specific novel methods for "2-Propenimidamide, N-(aminosulfonyl)-" have not been detailed in the available literature, several modern synthetic strategies for related structures show significant promise.

One such innovative approach is the sulfo-click reaction , which involves the reaction of a sulfonyl azide (B81097) with a thioacid. This catalyst-free reaction is fast, efficient, and proceeds under aqueous conditions, offering a significant advantage over traditional methods that may require harsh conditions. nih.gov

Another promising direction is the use of palladium-catalyzed reactions . A Pd-catalyzed, ligand-free cascade reaction has been reported for the synthesis of sulfonyl amidines from sulfonyl azides and substituted amides at low carbon monoxide pressure. acs.org This reaction proceeds through a sulfonyl isocyanate intermediate. acs.org Furthermore, the palladium-catalyzed aminosulfonylation of alkenyl halides using a solid, bench-stable SO2 equivalent and N,N-dialkylhydrazines as the N-nucleophile provides a direct route to N-aminosulfonamides with an alkenyl group. chemistryviews.org

The direct synthesis of enamides from amides via electrophilic activation is a recently developed, novel one-step N-dehydrogenation reaction. nih.govchemistryviews.org This method utilizes the combination of LiHMDS and triflic anhydride and has a broad substrate scope. nih.govchemistryviews.org

Table 2: Overview of Potentially Applicable Novel Synthetic Methodologies

| Methodology | Key Features | Potential Application |

| Sulfo-Click Reaction | Catalyst-free, fast, aqueous conditions | Formation of the N-acylsulfonamide core |

| Palladium-Catalyzed Cascade Reaction | Ligand-free, low CO pressure, cascade synthesis | Synthesis of the N-sulfonylamidine moiety |

| Palladium-Catalyzed Aminosulfonylation | Use of solid SO2 source, direct C-N and S-N bond formation | Introduction of the aminosulfonyl group to an alkenyl precursor |

| Direct N-dehydrogenation of Amides | One-step, broad scope | Formation of the enamide (propenimidamide) moiety from a saturated amide |

Derivatization Strategies and Analog Library Generation

The structural motif of "2-Propenimidamide, N-(aminosulfonyl)-" offers several sites for derivatization, allowing for the generation of analog libraries for further study. These sites include the propenyl group, the imidamide nitrogen, and the aminosulfonyl moiety.

Derivatization of the Enamide Moiety: Enamides are versatile synthons that can undergo various transformations. researchgate.net

Cyclization Reactions: The iminium species generated from enamides can participate in cyclization reactions to form N-heterocycles. researchgate.net

Further Functionalization: β-halogenated enamides, which can be synthesized directly from amides, are valuable precursors for more complex molecules via transition metal-catalyzed cross-coupling reactions. nih.gov

Cycloadditions: Enamides can participate in Diels-Alder and [2+2] cycloaddition reactions. nih.gov

Derivatization of the N-Acylsulfonamide/N-Sulfonyl Amidine Moiety: The N-acylsulfonamide group is a key pharmacophore in several drugs and its derivatization is of significant interest. nih.gov

Modification of the Acyl Group: A wide variety of acyl groups can be introduced using the synthetic methods described in section 2.1, allowing for extensive structural diversity.

Modification of the Sulfonamide: The sulfonamide portion can be varied by starting with different sulfonyl chlorides or sulfonyl azides.

Bioisosteric Replacement: The entire N-acylsulfonamide moiety can be replaced with bioisosteres to modulate physicochemical properties. nih.gov For N-sulfonyl amidines, derivatization can be achieved by using different amines in the synthesis, leading to a wide range of substituted amidine products. nih.govmdpi.com

Stereochemical Considerations in Synthetic Approaches

The propenimidamide moiety of the target compound contains a carbon-carbon double bond, which can exist as E/Z stereoisomers. The control of this stereochemistry is a critical aspect of its synthesis. The field of stereoselective enamide synthesis offers valuable insights.

Several palladium-catalyzed methods have been developed for the stereoselective synthesis of enamides. For instance, the hydroamidation of electron-deficient terminal alkynes with primary amides in the presence of a palladium catalyst can selectively produce Z-enamides. mdpi.comresearchgate.net This selectivity is attributed to the formation of a vinyl-palladium intermediate stabilized by intramolecular hydrogen bonding. mdpi.comresearchgate.net In contrast, the use of secondary amides in similar reactions tends to yield E-enamides. mdpi.comresearchgate.net

Copper-free, palladium-catalyzed oxidative amidation of olefins with amides can also lead to the stereoselective formation of Z-enamides, with the selectivity again being influenced by intramolecular hydrogen bonding in a key intermediate. acs.org

The stereochemistry of alkenes is determined by the Cahn-Ingold-Prelog priority rules, leading to the E (entgegen) or Z (zusammen) designation based on the relative positions of the highest priority substituents on each carbon of the double bond. google.com It is crucial to characterize the stereochemistry of any synthesized "2-Propenimidamide, N-(aminosulfonyl)-" to understand its three-dimensional structure and potential interactions with biological targets.

Structure Activity Relationship Sar and Medicinal Chemistry Design

Elucidation of Pharmacophore Features in N-(aminosulfonyl)imidamides

The pharmacophore of histamine (B1213489) H2-receptor antagonists is well-defined, typically comprising a heterocyclic core, a flexible spacer, and a polar, nitrogen-containing functional group. nih.govwikipedia.org Famotidine (B1672045), which contains the 2-Propenimidamide, N-(aminosulfonyl)- moiety, fits this model perfectly. nih.gov By dissecting the structure of Famotidine, we can identify the key pharmacophoric contributions of the N-(aminosulfonyl)imidamide fragment.

The essential pharmacophoric elements extrapolated for 2-Propenimidamide, N-(aminosulfonyl)- include:

The Sulfamoyl Group (-SO₂NH₂): This group is a crucial component for the high potency of Famotidine. nih.gov It is considered a bioisostere of the sulfonamide group, a known zinc-binding group in various metalloenzymes. nih.gov In the context of H2-receptor antagonists, the unsubstituted sulfamoyl group is believed to form critical hydrogen bond interactions within the receptor's binding site.

The Imidamide (Amidine) Group (-C(=NH)NH₂): This strongly basic group is protonated at physiological pH, carrying a positive charge that is fundamental for electrostatic interactions with anionic amino acid residues, such as aspartate, in the histamine H2 receptor. nih.gov The specific geometry and delocalized positive charge of the guanidine-like structure are critical for receptor affinity. researchgate.netmdpi.com

The Propylene (B89431) Linker: The three-carbon chain provides the appropriate length and conformational flexibility to position the sulfamoyl and imidamide groups for optimal interaction with their respective binding pockets on the receptor.

Thus, a hypothetical pharmacophore for 2-Propenimidamide, N-(aminosulfonyl)- would feature a hydrogen bond donor/acceptor site (the sulfamoyl group) and a cationic center (the protonated imidamide), separated by a flexible three-carbon spacer.

Impact of Structural Modifications on Biological Activity

The biological impact of modifying the 2-Propenimidamide, N-(aminosulfonyl)- structure can be inferred from extensive SAR studies performed on Famotidine and its analogs. nih.gov These studies provide clear indications of which structural features are essential for potent H2-receptor antagonism.

Table 3.1: Impact of Structural Modifications on H₂ Antagonist Activity

| Modification Type | Position of Modification | Observed Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| Substitution on Sulfamoyl Nitrogen | Terminal -NH₂ of the sulfamoyl group | Introduction of alkyl or aralkyl groups significantly reduces antagonist activity. | nih.gov |

| Replacement of Sulfamoyl Group | -SO₂NH₂ | Replacement with a sulfonyl group (-SO₂R) results in less potent compounds. | nih.gov |

| Modification of the Basic Group | Imidamide/Guanidine | Alterations that decrease the basicity or modify the geometry are detrimental to activity. | mdpi.commdpi.com |

These findings underscore the importance of the unsubstituted sulfamoyl group and the highly basic nature of the imidamide moiety for biological activity. The data strongly suggest that the terminal -NH₂ of the sulfamoyl group acts as a critical hydrogen bond donor, while the cationic charge of the imidamide group provides a key electrostatic anchor to the receptor.

Development of Structure-Activity Hypotheses for 2-Propenimidamide, N-(aminosulfonyl)-

Based on the analysis of Famotidine's SAR, several hypotheses can be formulated for 2-Propenimidamide, N-(aminosulfonyl)- as a potential pharmacophore:

The Unsubstituted Sulfamoyl Moiety is a Prerequisite for High Potency: The terminal NH₂ group is likely engaged in a specific hydrogen-bonding network with the target receptor, and any substitution hinders this interaction.

The Protonated Imidamide is a Primary Binding Determinant: The positive charge of the imidamide group is essential for a strong ionic interaction with an anionic site on the receptor, anchoring the ligand in the binding pocket.

Optimal Spatial Separation is Key: The propylene chain provides the ideal distance and conformational freedom to allow the sulfamoyl and imidamide groups to bind simultaneously and effectively to their respective interaction points within the receptor.

Lead Optimization and Analog Design Principles

Should 2-Propenimidamide, N-(aminosulfonyl)- be considered a lead compound for drug discovery, several medicinal chemistry strategies could be employed for its optimization:

Bioisosteric Replacement: While the sulfamoyl group is optimal in Famotidine, other acidic groups could be explored as potential bioisosteres, keeping in mind the likely drop in potency. nih.govnih.gov Similarly, the imidamide could be replaced by other guanidine isosteres, but this would require careful consideration to maintain the necessary pKa and spatial arrangement. mdpi.com

Conformational Constraint: The flexible propylene linker could be replaced with more rigid cyclic structures (e.g., cyclopropyl or azetidine rings). This strategy, known as scaffold hopping, can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity for the target.

A systematic analog design program would involve the synthesis and evaluation of compounds with modifications to each of the three core components: the sulfamoyl group, the imidamide group, and the linker, to fully explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Preclinical Pharmacological Characterization

In Vitro Biological Activity Profiling (e.g., enzyme inhibition, receptor binding, cellular assays)

No data is publicly available regarding the in vitro biological activity of 2-Propenimidamide, N-(aminosulfonyl)-. There are no published reports on its effects on specific enzymes, its binding affinity for any receptors, or its activity in cellular-based assays.

In Vivo Efficacy Studies in Animal Models

There are no published in vivo studies describing the efficacy of 2-Propenimidamide, N-(aminosulfonyl)- in any animal models of disease.

Selectivity and Specificity Assessments in Preclinical Models

Information regarding the selectivity and specificity of 2-Propenimidamide, N-(aminosulfonyl)- for any biological target is not available in the public literature.

Dose-Response Relationships in Preclinical Models

No preclinical studies have been published that establish a dose-response relationship for 2-Propenimidamide, N-(aminosulfonyl)-.

Molecular Mechanisms of Action and Target Elucidation

Identification of Primary Biological Targets

The primary biological targets of 2-Propenimidamide, N-(aminosulfonyl)- have not yet been definitively identified in publicly available scientific literature. However, based on the known activities of structurally related sulfonamide-containing compounds, it is hypothesized that its targets are likely to be enzymes. The sulfonamide group is a well-established pharmacophore known to interact with and inhibit various enzymes.

Preliminary research suggests that derivatives of 2-propenimidamide may possess antimicrobial and anticancer properties, hinting at potential targets within these domains. For instance, in bacteria, key enzymes involved in metabolic pathways could be potential targets. In cancer cells, proteins and enzymes critical for cell proliferation are plausible candidates for interaction. Further research is required to isolate and validate the specific proteins or nucleic acids that 2-Propenimidamide, N-(aminosulfonyl)- directly binds to in order to exert its biological effects.

Characterization of Ligand-Target Interactions

The precise nature of the ligand-target interactions for 2-Propenimidamide, N-(aminosulfonyl)- is yet to be characterized. It is anticipated that the sulfonyl group plays a significant role in forming strong interactions with target proteins. These interactions could include hydrogen bonding and electrostatic interactions with amino acid residues within a protein's binding site. The imidamide group may also contribute to binding by participating in interactions with nucleophilic sites on biological macromolecules.

Signaling Pathway Modulation by 2-Propenimidamide, N-(aminosulfonyl)-

The specific signaling pathways modulated by 2-Propenimidamide, N-(aminosulfonyl)- are currently under investigation. Based on its potential antimicrobial and anti-inflammatory activities, it is plausible that this compound could interfere with key signaling cascades involved in these processes. For example, if it targets bacterial enzymes, it could disrupt essential metabolic or cell wall synthesis pathways. In the context of inflammation, it might modulate pathways involving inflammatory cytokines. However, without confirmed biological targets, the downstream signaling effects remain speculative.

Future research in this area would involve cellular and molecular biology techniques to assess the impact of the compound on various signaling pathways. This could include measuring changes in the phosphorylation status of key signaling proteins, gene expression analysis of pathway components, and assays to measure the production of signaling molecules.

Allosteric and Orthosteric Binding Mechanisms

There is currently no information available to determine whether 2-Propenimidamide, N-(aminosulfonyl)- acts through an allosteric or orthosteric binding mechanism. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate. In contrast, allosteric ligands bind to a secondary site on the protein, inducing a conformational change that modulates the activity of the active site.

Determining the binding mechanism would require detailed enzymatic or binding assays in the presence and absence of the natural substrate. Structural studies of the compound bound to its target would also provide definitive evidence for the location of the binding site, thereby distinguishing between an orthosteric and an allosteric mode of action.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method evaluates the binding affinity and interaction patterns, offering insights into the compound's potential biological activity. nih.gov The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding free energy.

In studies of other sulfonamide derivatives, molecular docking has been successfully used to predict binding affinities with various protein targets. nih.gov For instance, docking analyses of newly synthesized N-substituted sulfonamides against the target 1AZM revealed binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). nih.gov Such studies typically identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov

A hypothetical docking study for "2-Propenimidamide, N-(aminosulfonyl)-" would involve:

Obtaining a 3D structure of a relevant protein target.

Generating a low-energy 3D conformation of the ligand.

Docking the ligand into the protein's active site using software like AutoDock Vina.

Analyzing the resulting poses and interaction energies to predict binding affinity.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These models are constructed based on the structures of known active ligands and are used in virtual screening to rapidly search large compound databases for new potential inhibitors. nih.gov

For example, a pharmacophore-based virtual screening of several chemical databases was used to identify potential inhibitors for Plasmodium falciparum 5-aminolevulinate synthase. nih.gov This process can filter millions of compounds down to a manageable number for further analysis. nih.gov If a set of active compounds similar to "2-Propenimidamide, N-(aminosulfonyl)-" were known, a pharmacophore model could be developed based on common features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model would then be used to screen databases like ZINC or ChEMBL for novel molecules with a similar pharmacophoric profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors (e.g., physicochemical, electronic, and steric properties) to predict the activity of new, unsynthesized compounds.

A typical QSAR study involves:

Compiling a dataset of structurally related compounds with experimentally measured biological activity.

Calculating a wide range of molecular descriptors for each compound.

Developing a regression model (e.g., Multiple Linear Regression, Partial Least Squares) to correlate the descriptors with activity.

Validating the model to ensure its predictive power.

For a QSAR analysis of "2-Propenimidamide, N-(aminosulfonyl)-", a series of its derivatives would need to be synthesized and tested to generate the necessary data for model building. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. nih.gov For a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking, reveal conformational changes in the protein or ligand upon binding, and provide a more refined estimate of binding free energy. nih.govnih.gov

A typical MD simulation study runs for nanoseconds to microseconds, tracking the trajectory of each atom. nih.gov Analysis of the trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. nih.gov

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of key interactions.

Conformational analysis, often a part of MD studies, investigates the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net For a flexible molecule like "2-Propenimidamide, N-(aminosulfonyl)-", this analysis would identify the most stable conformers in solution and in the bound state.

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to evaluate a compound's pharmacokinetic profile. semanticscholar.orgsrce.hr Various computational models, often based on machine learning, are used to predict key ADME-related parameters from a molecule's structure alone. semanticscholar.org These predictions help identify potential liabilities, such as poor absorption or rapid metabolism, that could terminate a drug's development. srce.hr

Key predicted properties often include:

Lipophilicity (logP): Affects solubility, permeability, and protein binding. semanticscholar.org

Aqueous Solubility (logS): Crucial for absorption and formulation.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut. semanticscholar.org

Plasma Protein Binding (PPB): Influences distribution and availability of the free drug. srce.hr

Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions.

The table below presents hypothetical in silico ADME predictions for "2-Propenimidamide, N-(aminosulfonyl)-", based on typical values for similar small molecules, as specific data is unavailable.

| ADME Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 164.19 | Complies with Lipinski's Rule of Five (<500) |

| Lipophilicity (Consensus logP) | -0.8 to 0.5 | Indicates high polarity and likely good aqueous solubility |

| Topological Polar Surface Area (TPSA) (Ų) | 109.3 | Suggests potentially moderate to low cell permeability |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule of Five (<5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (<10) |

| Rotatable Bonds | 3 | Indicates low conformational flexibility |

Preclinical Metabolism and Biotransformation

Metabolic Stability Studies In Vitro (e.g., liver microsomes, hepatocytes)

To assess metabolic stability, a compound is typically incubated with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. researchgate.net Liver microsomes are a rich source of cytochrome P450 (CYP) enzymes, which are responsible for a vast number of Phase I oxidative reactions. nih.gov Hepatocytes, or whole liver cells, contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic activity. researchgate.netnih.gov

The rate of disappearance of the parent compound over time is measured, often using liquid chromatography-mass spectrometry (LC-MS), to determine its in vitro half-life (t½) and intrinsic clearance (CLint). nih.govresearchgate.net These values help predict the compound's in vivo clearance and how quickly it might be eliminated from the body. researchgate.netresearchgate.net Compounds with high metabolic stability tend to have longer half-lives in the body. researchgate.net

Identification of Major Metabolites

During in vitro stability assays, or following administration to preclinical animal models, samples (e.g., plasma, urine, feces) are analyzed to identify the structures of major metabolites. High-resolution mass spectrometry is a primary tool for proposing metabolite structures based on their mass-to-charge ratio and fragmentation patterns. nih.gov For unambiguous structure elucidation, particularly for determining the exact position of a chemical modification (regiochemistry), larger quantities of the metabolite may need to be produced, sometimes using microbial systems as biocatalysts, for analysis by nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Biotransformation Pathways and Enzymes Involved

Based on the structures of the identified metabolites, the primary biotransformation pathways can be elucidated. For a sulfonamide-containing compound, potential metabolic pathways could include:

Oxidation: Hydroxylation of aliphatic or aromatic portions of the molecule, often mediated by CYP enzymes. mdpi.com

Hydrolysis: Cleavage of the sulfonylamide or imidamide bond.

Conjugation (Phase II reactions): Attachment of endogenous molecules such as glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), or glutathione (B108866) to increase water solubility and facilitate excretion. researchgate.net

To identify the specific enzymes involved, recombinant human enzymes can be used, or inhibitor studies can be performed in liver microsomes. For example, specific chemical inhibitors of different CYP isozymes can be used to determine which enzymes are primarily responsible for the compound's metabolism. nih.gov

Excretion Pathways in Preclinical Animal Models

To understand how a compound and its metabolites are eliminated from the body, radiolabeled compound is often administered to preclinical species like rats or dogs. nih.gov Urine, feces, and sometimes bile are collected over a period of time to determine the proportion of the administered dose excreted through each route. nih.gov The profile of metabolites in the excreta provides a comprehensive picture of the compound's disposition. nih.gov

Advanced Analytical Methodologies for Research

Spectroscopic and Chromatographic Techniques for Compound Characterization and Purity Assessment

The definitive identification and purity assessment of 2-Propenimidamide, N-(aminosulfonyl)-, often in the presence of the active pharmaceutical ingredient (API) and other related substances, necessitates the use of sophisticated spectroscopic and chromatographic methods.

Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are pivotal for the structural elucidation of famotidine (B1672045) impurities. researchgate.net For instance, UPLC-MS/MS has been employed for the structural confirmation of new impurities, providing detailed fragmentation data that helps in pinpointing the exact molecular structure. chemrxiv.org 1H NMR and 13C NMR spectroscopy offer comprehensive information on the chemical environment of protons and carbons, respectively, which is crucial for the unambiguous identification of the compound's structure. researchgate.net Two-dimensional NMR techniques can further elucidate complex structural features. researchgate.net

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the workhorses for the separation and quantification of 2-Propenimidamide, N-(aminosulfonyl)- from famotidine and its other impurities. researchgate.netchemrxiv.org Reversed-phase HPLC (RP-HPLC) is a commonly employed technique, often utilizing C18 columns. nih.govchemrxiv.org The development of a stability-indicating HPLC method allows for the separation of the drug from its degradation products, ensuring that the analytical method is specific for the intended analyte. acs.org

A variety of chromatographic conditions have been reported for the analysis of famotidine and its impurities, demonstrating the flexibility and adaptability of these techniques. The choice of mobile phase, column, flow rate, and detector wavelength are all critical parameters that are optimized to achieve the desired separation and sensitivity.

Table 1: Examples of Chromatographic Conditions for Famotidine and Impurity Analysis

| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Supelcosil LC18 | Acetonitrile/0.1 M dihydrogen phosphate (B84403) buffer with 0.2% triethylamine (B128534) (13:87, v/v), pH 3.0 | 1 mL/min | 265 nm | nih.gov |

| UPLC | ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm) | Gradient of 0.1% trifluoroacetic acid in water, acetonitrile, and methanol | 0.3 mL/min | 260 nm | researchgate.net |

| RP-HPLC | C18 (250 mm x 4.6 mm) | Acetonitrile, methanol, and 1-hexane sodium sulfonate | 1.5 mL/min | 266 nm | chemrxiv.org |

Bioanalytical Method Development for In Vitro and Preclinical In Vivo Sample Analysis

The assessment of the absorption, distribution, metabolism, and excretion (ADME) of any compound, including pharmaceutical impurities like 2-Propenimidamide, N-(aminosulfonyl)-, requires the development and validation of sensitive and selective bioanalytical methods. pharmacompass.com These methods are crucial for quantifying the compound and its potential metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. affinisep.comchromatographyonline.com

For small molecule drugs and their metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and speed. chromatographyonline.comnih.gov The development of a bioanalytical method typically involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. chromatographyonline.com

Sample preparation is a critical step to remove interfering endogenous components from the biological matrix. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com The choice of sample preparation technique depends on the physicochemical properties of the analyte and the nature of the biological matrix. chromatographyonline.com

Method validation is performed according to regulatory guidelines to ensure the reliability of the data. youtube.com Key validation parameters include specificity, selectivity, linearity, range, accuracy, precision, recovery, and stability. youtube.com For preclinical pharmacokinetic studies of famotidine, RP-HPLC methods have been developed and validated for its quantification in rat plasma. ijpsr.com These methods often employ a simple extraction procedure and an internal standard to ensure accuracy and reproducibility. ijpsr.com While specific bioanalytical methods for 2-Propenimidamide, N-(aminosulfonyl)- are not extensively documented, the principles and techniques used for famotidine and other small molecules would be directly applicable. pharmacompass.comresearchgate.net

Table 2: Key Considerations in Bioanalytical Method Development

| Parameter | Description |

|---|---|

| Sample Matrix | Plasma, urine, tissue homogenates, etc. affinisep.com |

| Analyte Properties | Polarity, pKa, solubility, stability. chromatographyonline.com |

| Sample Preparation | Protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE). chromatographyonline.com |

| Chromatography | HPLC or UPLC with appropriate column and mobile phase selection. chromatographyonline.com |

| Detection | Tandem mass spectrometry (MS/MS) for high sensitivity and selectivity. nih.gov |

| Method Validation | Accuracy, precision, selectivity, linearity, stability, etc., according to regulatory guidelines. youtube.com |

Isotopic Labeling for Metabolic Tracing Studies

Isotopic labeling is a powerful technique used in drug metabolism studies to trace the metabolic fate of a compound in vitro and in vivo. nih.govnih.gov By replacing one or more atoms in the molecule of 2-Propenimidamide, N-(aminosulfonyl)- with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H, or ¹⁸O), the compound and its metabolites can be readily distinguished from endogenous molecules by mass spectrometry. nih.govchemrxiv.orgnih.gov

The synthesis of isotopically labeled compounds is a critical first step. For sulfonamides, methods have been developed for the synthesis of [¹⁴C]- and [¹³C]-labeled compounds, often starting from labeled precursors like aniline. nih.gov Late-stage isotopic labeling techniques, which introduce the isotope in the final steps of the synthesis, are also being explored to improve efficiency and reduce the cost of labeled starting materials. researchgate.netchemrxiv.orgchemrxiv.org

Once the labeled compound is administered to a biological system, samples are collected over time and analyzed by LC-MS. The mass shift introduced by the isotopic label allows for the selective detection of the drug and its metabolites, even at very low concentrations. nih.gov This approach facilitates the identification of metabolic pathways, the characterization of metabolite structures, and the quantification of metabolic fluxes. chromatographyonline.combiorxiv.orgmdpi.comarxiv.org

While specific isotopic labeling studies for 2-Propenimidamide, N-(aminosulfonyl)- are not reported in the literature, the established methodologies for other sulfonamides and small molecules provide a clear framework for how such studies could be designed and executed. nih.govresearchgate.netacs.org

High-Throughput Screening (HTS) Methodologies in Discovery Research

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds for their activity against a specific biological target. wikipedia.orgbmglabtech.comaragen.com While HTS is primarily used for identifying new drug candidates, its principles can also be applied in the context of impurity research. nih.govscdiscoveries.comdoccheck.com

For instance, HTS could be used to screen for potential interactions between 2-Propenimidamide, N-(aminosulfonyl)- and various biological targets to assess any off-target effects. Given that the parent drug, famotidine, is a histamine (B1213489) H2 receptor antagonist, HTS assays could be designed to evaluate the activity of the impurity at this receptor and other related targets. scdiscoveries.com

Furthermore, HTS methodologies can be adapted for toxicological screening to rapidly assess the potential adverse effects of impurities. nih.gov This can help in the early identification of any safety concerns associated with the presence of 2-Propenimidamide, N-(aminosulfonyl)- in pharmaceutical formulations. The use of robotics, automated liquid handling, and sensitive detection methods allows for the rapid and cost-effective screening of thousands of compounds. wikipedia.orgbmglabtech.comaragen.com

Although specific HTS campaigns targeting 2-Propenimidamide, N-(aminosulfonyl)- are not publicly documented, the general applicability of HTS in drug discovery and safety assessment suggests its potential utility in the comprehensive characterization of this and other pharmaceutical impurities. nih.govlonza.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Propenimidamide, N-(aminosulfonyl)- |

| Famotidine |

| Acetonitrile |

| Methanol |

| Trifluoroacetic acid |

| 1-Hexane sodium sulfonate |

| Pentane sulphonic acid |

Emerging Research Applications and Future Directions

Exploration of Novel Therapeutic Areas Based on Preclinical Findings

Preclinical research into N-(aminosulfonyl)propenimidamide derivatives and structurally related sulfonamides has unveiled a spectrum of biological activities, suggesting their potential application across various therapeutic areas. While direct studies on 2-Propenimidamide, N-(aminosulfonyl)- are limited, the broader class of N-sulfonyl amidines has demonstrated promising effects.

Initial investigations have highlighted the antibacterial and antifungal properties of certain N'-sulfonylated amidines. researchgate.net For instance, some derivatives have shown bacteriostatic and bactericidal activity against Staphylococcus aureus and fungistatic effects against Candida albicans. researchgate.net These findings open up avenues for developing new antimicrobial agents, which is of critical importance in the era of growing antibiotic resistance.

Furthermore, the sulfonamide scaffold, a key feature of N-(aminosulfonyl)propenimidamides, is a well-established pharmacophore in anti-inflammatory drug design. nih.govnih.gov Research into novel sulfonamide derivatives has shown that these compounds can target key inflammatory pathways. nih.govnih.gov For example, certain hybrids of secondary amines and amide-sulfamide derivatives have been developed as modulators of the CXCR4/CXCL12 chemokine axis, which plays a role in inflammatory responses. nih.gov This suggests that N-(aminosulfonyl)propenimidamides could be explored for their potential in treating inflammatory conditions.

The following table summarizes the preclinical therapeutic potential of compounds structurally related to 2-Propenimidamide, N-(aminosulfonyl)-.

| Therapeutic Area | Preclinical Findings on Related Compounds | Potential Mechanism of Action | Reference |

| Infectious Diseases | Bacteriostatic and bactericidal activity against S. aureus. Fungistatic activity against C. albicans. | Inhibition of essential microbial pathways. | researchgate.net |

| Inflammatory Disorders | Modulation of the CXCR4/CXCL12 chemokine axis. Inhibition of cyclooxygenase (COX) enzymes. | Reduction of inflammatory cell accumulation and signaling. Inhibition of prostaglandin (B15479496) synthesis. | nih.govnih.gov |

Development of Advanced Delivery Systems for Research Compounds (e.g., targeted delivery in animal models)

The translation of promising preclinical findings into effective therapies often hinges on the development of suitable drug delivery systems. For research compounds like N-(aminosulfonyl)propenimidamides, advanced delivery strategies are being explored to enhance their efficacy and enable targeted delivery in animal models. nih.gov

One of the primary challenges in drug delivery is overcoming biological barriers and ensuring that the therapeutic agent reaches its intended site of action in sufficient concentrations. nih.gov For compounds that may have systemic toxicities or poor solubility, encapsulation within nanocarriers such as liposomes or polymeric nanoparticles can offer significant advantages. biorxiv.org These systems can protect the drug from degradation, improve its pharmacokinetic profile, and facilitate targeted delivery to specific tissues or cells. biorxiv.org

For instance, in preclinical cancer models, nanoparticles are often designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. biorxiv.org While specific delivery systems for 2-Propenimidamide, N-(aminosulfonyl)- have not been detailed in published literature, the strategies developed for other targeted therapies in animal models provide a roadmap for future research. biorxiv.orgnih.gov The development of a novel animal model to evaluate the ability of a drug delivery system to cross the blood-brain barrier (BBB) highlights the ongoing efforts to improve brain localization of bioactive compounds. nih.gov

Future research in this area will likely focus on designing and testing specific formulations of N-(aminosulfonyl)propenimidamides to assess their stability, release kinetics, and targeting efficiency in relevant animal models of disease.

Combination Research Strategies with Other Agents in Preclinical Models

To enhance therapeutic efficacy and overcome potential resistance mechanisms, combination therapy is a widely explored strategy in preclinical research. While specific combination studies involving N-(aminosulfonyl)propenimidamides are yet to be extensively reported, the biological activities of related compounds suggest several rational combinations.

Given the observed antibacterial and antifungal properties of N-sulfonyl amidines researchgate.net, a logical next step would be to investigate their synergistic effects with existing antibiotics or antifungals in preclinical models of infection. Such combinations could potentially lower the required dose of each agent, reducing the risk of side effects and combating drug resistance.

In the context of inflammation , combining an N-(aminosulfonyl)propenimidamide derivative with other anti-inflammatory drugs that have different mechanisms of action could lead to a more potent and comprehensive therapeutic effect. nih.govnih.gov For example, a compound that modulates chemokine receptors could be tested in combination with a nonsteroidal anti-inflammatory drug (NSAID) in animal models of arthritis or other inflammatory diseases.

The table below outlines potential combination strategies for N-(aminosulfonyl)propenimidamide derivatives based on the preclinical activities of related compounds.

| Therapeutic Area | Potential Combination Agent | Rationale in Preclinical Models |

| Infectious Diseases | Standard Antibiotics/Antifungals | To investigate synergistic effects, reduce effective doses, and overcome resistance. |

| Inflammatory Disorders | Nonsteroidal Anti-inflammatory Drugs (NSAIDs) or other immunomodulators | To target multiple inflammatory pathways for enhanced efficacy. |

Challenges and Opportunities in the Translational Research of N-(aminosulfonyl)propenimidamides

The path from a promising preclinical compound to a clinically approved therapy is fraught with challenges. The translational research of N-(aminosulfonyl)propenimidamides is expected to encounter several hurdles, but also presents significant opportunities.

Challenges:

Lack of Robust Preclinical Models: A significant challenge in drug development is the often-poor predictive value of preclinical models for human efficacy and safety. biopharminternational.com Establishing animal models that accurately mimic the human disease state will be crucial for evaluating the therapeutic potential of N-(aminosulfonyl)propenimidamides.

Drug Stability and Formulation: Ensuring the stability of these compounds during storage and administration, as well as developing formulations with appropriate pharmacokinetic properties, are critical steps that require considerable research and development effort. nih.govresearchgate.net

Scalable Synthesis and Manufacturing: The development of a cost-effective and scalable synthesis process is essential for producing the quantities of the compound needed for extensive preclinical and potential clinical testing. biopharminternational.com

Opportunities:

Addressing Unmet Medical Needs: The potential antimicrobial and anti-inflammatory properties of N-(aminosulfonyl)propenimidamides offer the opportunity to address significant unmet medical needs, particularly in the face of rising antibiotic resistance and the prevalence of chronic inflammatory diseases. researchgate.netnih.govnih.gov

Application of Modern Drug Development Tools: The use of model-informed drug development (MIDD) approaches, including pharmacokinetic-pharmacodynamic (PK-PD) modeling and simulation, can help to optimize dose selection and study design, potentially accelerating the development process. nih.gov

Targeted Therapy: The potential for targeted delivery of these compounds using advanced drug delivery systems presents an opportunity to enhance efficacy while minimizing off-target effects. biorxiv.org

Conclusion and Research Perspectives

Synthesis of Key Research Findings on 2-Propenimidamide, N-(aminosulfonyl)-

The body of research focusing directly on 2-Propenimidamide, N-(aminosulfonyl)- is sparse. Its scientific footprint is primarily defined by its identification as an impurity associated with the synthesis of Famotidine (B1672045), a potent histamine (B1213489) H2-receptor antagonist. veeprho.compharmaffiliates.comdoveresearchlab.com The compound is chemically identified by the CAS number 95853-46-6 and is also known by the synonym N-Sulfamoylacrylimidamide. veeprho.compharmaffiliates.comsimsonpharma.comdoveresearchlab.com

The compound's molecular formula is C3H7N3O2S, with a corresponding molecular weight of 149.17 g/mol . pharmaffiliates.comsimsonpharma.com Its structural relationship to Famotidine suggests it may arise from specific side reactions during the manufacturing process of the drug, although the precise mechanisms of its formation as an impurity are not extensively published.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 95853-46-6 | veeprho.compharmaffiliates.comsimsonpharma.comdoveresearchlab.com |

| Molecular Formula | C3H7N3O2S | pharmaffiliates.comsimsonpharma.com |

| Molecular Weight | 149.17 g/mol | pharmaffiliates.comsimsonpharma.com |

| Synonyms | N-Sulfamoylacrylimidamide; N-(Aminosulfonyl)-2-propenimidamide | veeprho.comsimsonpharma.com |

Unanswered Questions and Gaps in Current Research

The current scientific literature presents a significant void in the understanding of 2-Propenimidamide, N-(aminosulfonyl)-. The primary gap is the lack of dedicated research on the compound itself, beyond its mere identification as a pharmaceutical impurity. This overarching gap can be broken down into several key unanswered questions:

Dedicated Synthesis: What is the most efficient and scalable synthetic route specifically for 2-Propenimidamide, N-(aminosulfonyl)-? While general methods for N-sulfonyl amidines exist, an optimized protocol for this specific molecule is absent. kuleuven.benih.govresearchgate.net

Physicochemical Characterization: Beyond its basic molecular formula and weight, detailed physicochemical and spectroscopic data (e.g., NMR, IR, mass spectrometry, crystal structure) are not readily available in the public domain.

Mechanism of Formation as an Impurity: How exactly is 2-Propenimidamide, N-(aminosulfonyl)- formed during the synthesis of Famotidine? A clear understanding of the reaction mechanism could lead to strategies to minimize its presence in the final drug product.

Biological Activity: Does this compound possess any intrinsic biological or pharmacological activity? Given that the N-sulfonyl amidine scaffold is recognized as a bioactive pharmacophore in other contexts, investigating the biological profile of this specific molecule is a logical next step. nih.gov

Toxicological Profile: What are the potential toxicological effects of 2-Propenimidamide, N-(aminosulfonyl)-? As a known impurity in a pharmaceutical product, understanding its safety profile is of paramount importance.

Proposed Future Research Avenues for 2-Propenimidamide, N-(aminosulfonyl)-

The existing gaps in knowledge directly inform the most critical avenues for future research. A structured research program for 2-Propenimidamide, N-(aminosulfonyl)- should prioritize the following areas:

Development of a Specific Synthetic Protocol: Future work should focus on establishing a reliable and high-yielding synthesis method. This would not only provide a pure standard for analytical purposes but also enable further biological and toxicological studies. Exploring adaptations of existing N-sulfonyl amidine syntheses would be a promising starting point. mdpi.comresearchgate.net

Comprehensive Analytical and Structural Characterization: A fundamental step would be the thorough characterization of the compound's chemical structure and properties using modern analytical techniques. This would include detailed 1H and 13C NMR spectroscopy, FT-IR, high-resolution mass spectrometry, and single-crystal X-ray diffraction if suitable crystals can be obtained.

In Vitro Biological Screening: Given its structural relation to a bioactive molecule and the known pharmacological potential of the N-sulfonyl amidine class, a broad in vitro screening campaign is warranted. nih.gov This could include assays for various enzyme inhibitions, receptor binding, and antimicrobial or anticancer activity to identify any potential therapeutic applications.

Mechanistic Studies on Impurity Formation: Investigating the reaction pathways that lead to the formation of 2-Propenimidamide, N-(aminosulfonyl)- during Famotidine synthesis is a crucial area for process chemistry research. This could involve kinetic studies and the identification of reaction intermediates.

Toxicological Assessment: A comprehensive toxicological evaluation is essential. This should begin with in vitro cytotoxicity assays and, if warranted, progress to more detailed in vivo studies to establish a complete safety profile.

By addressing these fundamental questions, the scientific community can move 2-Propenimidamide, N-(aminosulfonyl)- from a mere analytical entry in a certificate of analysis to a well-characterized molecule with a defined scientific and potentially practical value.

Q & A

Q. What are the recommended synthetic routes for 2-Propenimidamide, N-(aminosulfonyl)- in laboratory settings?

The synthesis typically involves N-sulfonylketenimine intermediates reacting with nitrogen-containing nucleophiles, such as 2-aminobenzimidazole derivatives, under controlled conditions. For example, describes the formation of N-sulfonylamidines via nucleophilic addition to ketenimines, which can be adapted by substituting appropriate reagents. Reaction optimization may require inert atmospheres (e.g., nitrogen) and catalysts like palladium complexes (see for related catalytic systems). Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the imidamide backbone and sulfonamide substituents.

- Infrared (IR) Spectroscopy : Detect characteristic absorptions for sulfonamide (S=O at ~1350–1150 cm) and amidine (N–H at ~3300 cm) groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via exact mass analysis.

- X-ray Crystallography : Resolve structural ambiguities (if crystalline; highlights structural data methods for related compounds). Always cross-validate with elemental analysis for purity .

Q. How should researchers handle and store this compound to ensure stability?

Store as a powder at –20°C in airtight, light-resistant containers. Pre-dissolved samples in DMSO should be aliquoted and kept at –80°C for long-term stability (≤6 months; ). Use fume hoods during handling, wear nitrile gloves, and avoid inhalation (see Safety Data Sheets in ). Degradation studies under varying pH/temperature can assess stability; monitor via HPLC .

Advanced Research Questions

Q. How can molecular docking simulations predict the interaction of this compound with biological targets like proteasomes or enzymes?

Use AutoDock4 ( ) with flexible receptor residues to model binding. Prepare the ligand by assigning Gasteiger charges and optimizing torsion angles. For the receptor, include sidechain flexibility in active-site residues (e.g., catalytic triads). Run 50–100 Lamarckian genetic algorithm simulations, then validate top poses with molecular dynamics (e.g., AMBER). Compare binding energies (ΔG) to known inhibitors (e.g., ’s proteasome inhibitors) to prioritize experimental testing .

Q. What experimental strategies resolve contradictions in catalytic performance data for cross-coupling reactions involving this compound?

Contradictions may arise from solvent polarity, ligand-metal ratios, or trace moisture. Design a matrix of conditions:

- Vary solvents (e.g., THF vs. DMF; uses THF for sulfamide reactions).

- Test palladium/copper catalysts ( uses PdCl adducts).

- Include controlled atmospheres (argon vs. air). Use Design of Experiments (DoE) to identify significant variables. Validate reproducibility via triplicate runs and statistical analysis (ANOVA) .

Q. How can this compound serve as a biochemical probe for studying sulfonamide-mediated inhibition?

Functionalize the amidine group to introduce fluorescent tags (e.g., dansyl chloride) for cellular tracking. Assess inhibition kinetics against target enzymes (e.g., carbonic anhydrase) via fluorometric assays. Compare IC values with structurally similar probes (’s sulfonamide-based inhibitors). For in vitro studies, use HEK293 or HeLa cells with dose-response curves (0.1–100 µM) and Western blotting to confirm target engagement .

Q. What methodologies address measurement uncertainties in thermodynamic stability studies?

Calorimetric techniques (DSC/TGA) should follow ISO/IEC 17025 guidelines. Report uncertainties as expanded uncertainties (k=2, 95% confidence). For conflicting stability data, re-evaluate sample purity via LC-MS and control for humidity ( ). Reference NIST-traceable standards ( ) to calibrate instruments and minimize systematic errors .

Methodological Notes

- Synthesis Optimization : Use reaction calorimetry to monitor exothermic steps and prevent decomposition ().

- Data Validation : Cross-check computational docking results with mutagenesis studies (e.g., alanine scanning; ).

- Ethical Compliance : Adhere to institutional review protocols for biochemical assays (), especially when extrapolating to therapeutic contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.